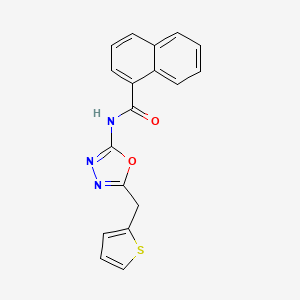

N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-1-naphthamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

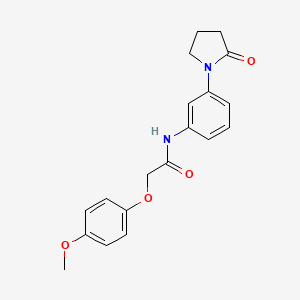

The compound “N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-1-naphthamide” is a complex organic molecule that contains several functional groups, including a thiophene ring, an oxadiazole ring, and a naphthamide group .

Chemical Reactions Analysis

Thiophene derivatives are known to participate in a variety of chemical reactions. They are often used in the synthesis of heterocyclic compounds and have been used in the construction of a broad range of substituted 3-hydroxythiophenes .Scientific Research Applications

Computational and Pharmacological Potential

The research work by M. Faheem focused on the computational and pharmacological potential of novel derivatives, including compounds related to N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-1-naphthamide. These compounds were investigated for their binding and inhibitory effects against various targets such as epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX). The study found that certain derivatives exhibited moderate inhibitory effects across all assays, indicating potential applications in tumor inhibition and anti-inflammatory actions (M. Faheem, 2018).

Anticancer Evaluation

Another study by Salahuddin et al. synthesized oxadiazole derivatives and evaluated their anticancer properties. The compounds were assessed for their in vitro anticancer activity using the NCI 60 Cell screen on various cancer cell lines. One of the compounds was found to be most active on a breast cancer cell line, suggesting the potential of oxadiazole derivatives, including those related to N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-1-naphthamide, in cancer treatment (Salahuddin, M. Shaharyar, A. Mazumder, M. Ahsan, 2014).

Anticonvulsant Activity

The anticonvulsant activities of novel semicarbazones based on 1,3,4-oxadiazoles, similar to the core structure of N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-1-naphthamide, were explored by H. Rajak et al. The compounds were tested using various models such as maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ). The study aimed to establish structure-activity relationships and confirmed that certain pharmacophoric models are essential for anticonvulsant activity, highlighting the therapeutic potential of these compounds in epilepsy treatment (H. Rajak, Ravitas Deshmukh, R. Veerasamy, A. Sharma, P. Mishra, M. Kharya, 2010).

Antibacterial Applications

Research by M. Hannoun et al. synthesized a new series of 2-(thiazol-5-yl)-1,3,4-oxadiazole derivatives and evaluated their antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The study found that certain derivatives exhibited promising activity, with MIC values indicating potent antibacterial effects. This suggests the potential application of N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-1-naphthamide related compounds in combating resistant bacterial infections (M. Hannoun, M. Hagras, A. Kotb, Abdul-Aziz M M El-Attar, Hamada S. Abulkhair, 2019).

Mechanism of Action

Target of Action

Thiophene derivatives have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

It is known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Thiophene derivatives have been reported to influence a variety of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

Thiophene derivatives are known to be soluble in most organic solvents like alcohol and ether but insoluble in water . This solubility profile may influence the compound’s bioavailability.

Result of Action

Thiophene derivatives have been reported to possess a wide range of therapeutic properties .

Action Environment

The chemical properties of thiophene derivatives, such as their solubility in organic solvents and insolubility in water, may be influenced by environmental factors .

Future Directions

properties

IUPAC Name |

N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O2S/c22-17(15-9-3-6-12-5-1-2-8-14(12)15)19-18-21-20-16(23-18)11-13-7-4-10-24-13/h1-10H,11H2,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMDGAQPYLPNTAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NN=C(O3)CC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)-(oxiran-2-yl)methanone](/img/structure/B2963688.png)

![3-[4-(Azepane-1-sulfonyl)-phenylcarbamoyl]-acrylic acid ethyl ester](/img/structure/B2963691.png)

![5-(4-fluoro-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole](/img/structure/B2963693.png)

![3-[(Furan-2-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B2963697.png)

![N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide](/img/structure/B2963699.png)

![N-[(Z)-2-[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline](/img/structure/B2963701.png)

![2-Chloro-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide](/img/structure/B2963704.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)cyclobutanecarboxamide hydrochloride](/img/structure/B2963705.png)

![Ethyl 4-[[2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2963707.png)